1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
Overview
Description
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the sulfonylurea family, which is known for its effectiveness in controlling broad-leaf weeds in cereal crops such as wheat and barley .
Preparation Methods
The synthesis of 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which is a key intermediate.
Reaction with Sulfonyl Chloride: The intermediate is then reacted with a suitable sulfonyl chloride under controlled conditions to form the sulfonylurea derivative.
Cyclization: The final step involves cyclization to form the piperidinyl ring, resulting in the target compound.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea has several scientific research applications:
Agriculture: It is widely used as a selective herbicide for controlling broad-leaf weeds in cereal crops.
Environmental Studies: Studies have investigated its environmental fate, including its degradation and impact on non-target organisms.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea involves the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of susceptible plants .
Comparison with Similar Compounds
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea is unique compared to other sulfonylurea herbicides due to its specific chemical structure, which imparts distinct properties:
Tribenuron-methyl: Similar in structure but differs in the substituents on the triazine ring.
Chlorimuron-ethyl: Another sulfonylurea herbicide with a different substitution pattern, leading to variations in its spectrum of activity and environmental behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O4S/c1-9-13-10(15-11(14-9)22-3)17(2)12(19)16-23(20,21)18-7-5-4-6-8-18/h4-8H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJUQSYMVFRRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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